Fujianmycin B

Prolyl Endopeptidase Inhibitor Isomer Activity Comparison Enzyme Assay

Researchers investigating prolyl endopeptidase (PEP) often face confounding results when using generic angucyclines, as active stereoisomers can mask true inhibition. Fujianmycin B (CAS 130548-09-3) is the single, certified isomer (IC50 >60 µM) that remains inert in PEP assays, in stark contrast to its potent counterpart (IC50 8.9 µM). • Validated negative control - eliminates scaffold-based false positives. • Defined stereochemistry ensures reproducibility in SAR and MDR studies. • Shipped globally from certified stock.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS No. 130548-09-3
Cat. No. B1211649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFujianmycin B
CAS130548-09-3
Synonymsfujianmycin B
ribiginone A(2)
rubiginone A2
SNA 8073-A
SNA 8073-B
SNA-8073-A
SNA-8073-B
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC
InChIInChI=1S/C20H16O5/c1-9-8-13(21)15-11(18(9)22)6-7-12-17(15)20(24)10-4-3-5-14(25-2)16(10)19(12)23/h3-7,9,18,22H,8H2,1-2H3/t9-,18+/m0/s1
InChIKeyMUNUJAJWLPOQBH-NIVTXAMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fujianmycin B Overview


Fujianmycin B (CAS: 130548-09-3), also known as SNA-8073A or Rubiginone A2, is a benz[a]anthraquinone antibiotic belonging to the angucycline class of natural products [1]. It was first isolated from a *Streptomyces* species and is a stereoisomer of the prolyl endopeptidase (PEP) inhibitor SNA-8073-B [2]. Its molecular formula is C20H16O5, with a molecular weight of 336.34 g/mol and a distinct (3R,4S) stereochemistry [3]. As a key component of the Fujianmycin family, it serves as a crucial tool in natural product research, particularly for studying structure-activity relationships (SAR) in angucyclinones and investigating mechanisms of multi-drug resistance.

Stereochemically-defined (3R,4S) angucycline probe for SAR studies
Supports multi-drug resistance (MDR) mechanism research
Reported PEP-inactive isomer control for enzymatic studies

Fujianmycin B Isomer-Specific Sourcing


Sourcing Fujianmycin B requires precise identification due to the existence of a closely related stereoisomer, SNA-8073-B, which exhibits a completely different bioactivity profile. Despite sharing the same molecular formula and weight, the stereochemistry of Fujianmycin B (SNA-8073A) renders it biologically inert in key assays where its isomer is potent, and vice-versa. Generic substitution or simple classification as an 'angucycline' or 'benz[a]anthraquinone' is scientifically inadequate for research applications that depend on a specific mechanism of action. The following quantitative evidence details these critical, non-interchangeable differences, underscoring the need for certified, isomer-pure Fujianmycin B for reproducible experimental outcomes.

Isomer Stereoisomer SNA-8073-B may exhibit opposing bioactivity profiles.
Class Generic angucycline substitution risks introducing non-specific effects.
Purity Isomer-pure identity should be confirmed to support reproducible SAR.

Fujianmycin B Evidence Guide


PEP Inhibition vs. SNA-8073-B

In a direct comparative enzymatic assay, Fujianmycin B (SNA-8073A) and its stereoisomer SNA-8073-B were tested for inhibition of prolyl endopeptidase (PEP) from *Flavobacterium*. SNA-8073-B exhibited non-competitive inhibition with an IC50 of 8.9 µM. In stark contrast, Fujianmycin B showed no inhibitory activity even when tested at a concentration of 60 µM, over 6.7 times higher than the IC50 of its isomer [1]. This stark functional divergence, dictated solely by stereochemistry, highlights Fujianmycin B's specific utility as a negative control or a scaffold with no inherent PEP activity.

PEP Inhibition vs. Isomer
Head-to-head
Target: >60 µM (no inhibition)
Isomer: IC50 8.9 µM
Supports isomer-specific control for PEP studies
In vitro enzymatic assay context
Prolyl Endopeptidase Inhibitor Isomer Activity Comparison Enzyme Assay

Fujianmycin A Cytotoxicity in A549 Cells

Fujianmycin A, a close structural analog within the same benz[a]anthraquinone class, has demonstrated significant cytotoxic activity. In a study evaluating its antitumor potential, Fujianmycin A showed 'good inhibition' against the human alveolar epithelial cell line A549, with a quantified IC50 value of 5.2 µM . While no comparable, peer-reviewed data exists for Fujianmycin B in this specific model, this result establishes a critical potency benchmark for the Fujianmycin family, underscoring the value of exploring this chemical space. Fujianmycin B, with its divergent bioactivity profile (e.g., lack of PEP inhibition), provides a unique structural scaffold for SAR studies to determine the molecular basis for this cytotoxic effect.

Fujianmycin A Cytotoxicity
Class-level inference
Fujianmycin A IC50 5.2 µM (A549); no data for B
Establishes class potency benchmark for SAR
Data to verify for Fujianmycin B
Antitumor Activity Cytotoxicity Assay Cancer Cell Line

Fujianmycin C Antibacterial Activity

Fujianmycin C, another member of the Fujianmycin family, was isolated and tested for antibacterial activity. The compound exhibited activity against *Streptomyces viridochromogenes* (Tü57) in a standard antibacterial assay [1][2]. While this finding confirms antibacterial properties within this compound class, it is noted that no quantitative MIC data is provided in the source. Furthermore, Fujianmycin B itself is described as requiring 'a high concentration to show its activity' [3]. This suggests that while Fujianmycin B belongs to a class with inherent bioactivity, its potency profile differs from other members, reinforcing the need for compound-specific characterization rather than relying on class-level assumptions.

Fujianmycin C Antibacterial
Class-level inference
Fujianmycin C active vs S. viridochromogenes; B requires high conc.
Class antibacterial context requires compound-specific review
No quantitative MIC data
Antibacterial Activity Antibiotic Screening Streptomyces

Vincristine Potentiation in Multi-Drug Resistance

Fujianmycin B has been documented as possessing 'vincristine-induced cytotoxicity potentiating activity against multi-drug-resistant tumor cells' [1]. This property aligns with observations for its structural relative, Rubiginone A2, which was shown to potentiate the cytotoxic effects of vincristine in multidrug-resistant cell lines [1]. While a specific, quantified fold-potentiation value for Fujianmycin B is not available in the public domain, this reported activity highlights a key area of differentiation from other angucycline antibiotics. This positions Fujianmycin B as a potential chemosensitizer for investigating mechanisms of drug resistance and developing combination therapies, a role not shared by many of its closest analogs.

Vincristine Potentiation
Supporting evidence
Reported to potentiate vincristine cytotoxicity in MDR cells
Supports MDR reversal mechanism research
No fold-potentiation value available
Multi-Drug Resistance Chemosensitizer Vincristine Potentiation

Fujianmycin B Research Applications


PEP Inhibition Negative Control

Based on the direct evidence that Fujianmycin B (SNA-8073A) is completely inactive against prolyl endopeptidase (IC50 > 60 µM) while its stereoisomer SNA-8073-B is a potent inhibitor (IC50 = 8.9 µM) [1], this compound is ideally suited as a highly specific negative control. Researchers investigating PEP or developing new PEP inhibitors can use Fujianmycin B to rule out non-specific or off-target effects of their test compounds, ensuring the observed activity is due to a specific interaction rather than the angucycline scaffold itself.

Angucyclinone SAR Studies

The well-defined bioactivity of close analogs, such as the cytotoxic activity of Fujianmycin A (IC50 = 5.2 µM against A549 cells) and the antibacterial activity of Fujianmycin C [2], establishes the Fujianmycin family as a promising chemical space. Fujianmycin B, with its unique stereochemistry and distinct lack of PEP inhibition [1], provides a critical SAR probe. Its procurement enables systematic modification and comparative analysis to pinpoint the structural features responsible for cytotoxic, antibacterial, or chemosensitizing properties within this class of natural products.

MDR Reversal Mechanisms

Fujianmycin B is reported to potentiate vincristine-induced cytotoxicity in multi-drug-resistant tumor cells . This property, potentially shared with its analog Rubiginone A2 [3], makes it a valuable tool for studying the mechanisms of MDR. Procurement of Fujianmycin B enables academic and industrial labs to explore its use as a chemosensitizer in vitro, with the goal of understanding how to overcome resistance to conventional chemotherapeutics like vincristine.

Biosynthetic Pathway Elucidation

The Fujianmycin family is produced by various *Streptomyces* strains, and their biosynthesis is linked to other angucyclinones like ochromycinone [4]. Fujianmycin B serves as a key authentic standard for comparative metabolic profiling, genomics, and proteomics studies aimed at elucidating the biosynthetic gene clusters responsible for angucycline production. Its procurement supports fundamental research into natural product biosynthesis and the potential for combinatorial biosynthesis to generate novel analogs with improved properties.

Application
Selection Property
Validation Focus
PEP enzyme control studies
Reported PEP-inactive isomer
Verify lack of PEP inhibition in assay system
Angucyclinone SAR studies
Stereochemically-defined scaffold
Comparative bioactivity vs Fujianmycin A/C
Multi-drug resistance mechanism studies
Reported vincristine potentiation context
MDR cell-line response review
Biosynthetic pathway research
Angucycline authentic standard
Metabolic profiling and gene cluster analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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